molecular formula C23H33NO B115011 N-benzyl-6-(4-phenylbutoxy)hexan-1-amine CAS No. 97664-55-6

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

Cat. No.: B115011
CAS No.: 97664-55-6
M. Wt: 339.5 g/mol
InChI Key: JWLIKZBRVQRFNF-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions[][1].

Major Products

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Intermediate for Salmeterol Xinafoate

The primary application of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is as an intermediate in the synthesis of Salmeterol xinafoate, a long-acting β2-adrenoceptor agonist used as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD) treatment. The synthesis pathway involves the reaction of 4-phenylbutanol with 1,6-dibromohexane, leading to the formation of this compound as an essential precursor .

Table 1: Synthesis Pathway for Salmeterol

StepReactantsProductNotes
14-Phenylbutanol + 1,6-DibromohexaneIntermediate 1 (N-[6-(4-phenylbutoxy)hexyl]benzylamine)Key intermediate for further reactions
2Intermediate 1 + BenzylamineThis compoundFormation of the desired compound
3This compound + Additional ReagentsSalmeterol xinafoateFinal product for therapeutic use

Therapeutic Potential and Research Applications

2.1 Potential Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties due to their structural characteristics, which allow them to interact effectively with biological targets involved in inflammatory pathways. Ongoing studies are investigating its efficacy and safety in various models of inflammation .

2.2 Impurity Analysis in Drug Formulations

The compound has also been studied concerning its role in impurity profiles during pharmaceutical manufacturing. Impurities arising from the synthesis process can significantly affect drug quality and efficacy. Understanding these profiles helps in optimizing synthetic routes and improving the purity of final pharmaceutical products .

Case Studies and Experimental Findings

3.1 Synthesis Optimization Studies

A series of studies have focused on optimizing the synthesis of this compound to enhance yield and purity. For instance, modifications in reaction conditions such as temperature, solvent choice, and catalyst types have been explored to reduce by-products and increase the efficiency of the synthesis process .

3.2 Impurity Control Mechanisms

Research has documented various impurities that can form during the synthesis of Salmeterol from this compound. These impurities can arise from side reactions involving starting materials or intermediates. Case studies utilizing advanced analytical techniques like NMR and HPLC have been instrumental in identifying these impurities and establishing control measures during production .

Comparison with Similar Compounds

Similar Compounds

    6-benzylaminohexane: A precursor in the synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.

    Salmeterol: The final product in which this compound serves as an intermediate.

    Phenylbutoxy derivatives: Compounds with similar structural features but different functional groups[][1].

Biological Activity

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, with the CAS number 97664-55-6, is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H33_{33}NO
  • Molecular Weight : 339.51 g/mol
  • Structure : The compound consists of a benzyl group attached to a hexan-1-amine backbone, with a 4-phenylbutoxy group at the sixth carbon of the hexane chain. This structural configuration is crucial for its interaction with biological targets.

This compound is primarily studied as an intermediate in the synthesis of salmeterol, a long-acting beta2_2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves:

  • Receptor Binding : The compound binds to beta2_2-adrenergic receptors, leading to smooth muscle relaxation in the airways.
  • Biochemical Pathways : Activation of these receptors results in increased intracellular cyclic AMP (cAMP), which mediates bronchodilation.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

  • Bronchodilation : As a precursor to salmeterol, it contributes to airway dilation, improving respiratory function in patients with obstructive airway diseases.
  • Enzyme Interactions : Preliminary studies suggest interactions with specific enzymes that may influence metabolic pathways related to inflammation and respiratory function .

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Initial Synthesis : Begins with the preparation of 6-benzylaminohexane.
  • Substitution Reaction : A substitution reaction introduces the phenyl and butoxy groups.

Common Reactions

The compound can undergo various reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Reduction can yield amine derivatives using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can modify the benzyl or phenyl groups .

Clinical Relevance

This compound's role as an intermediate in salmeterol synthesis underscores its clinical importance. Salmeterol is widely used for managing asthma and COPD due to its prolonged action and effectiveness in dilating airways .

Comparative Studies

A comparative analysis of similar compounds indicates that variations in substituents on the hexane chain significantly affect biological activity. For instance, derivatives with different alkoxy or phenyl groups exhibit varied affinities for beta2_2-adrenergic receptors, influencing their therapeutic efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC23_{23}H33_{33}NO
Molecular Weight339.51 g/mol
Biological ActivityBronchodilation
Mechanism of ActionBeta2_2-adrenergic receptor agonist
Synthesis MethodMulti-step organic synthesis

Properties

IUPAC Name

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLIKZBRVQRFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448220
Record name N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97664-55-6
Record name N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-6-(4-phenylbutoxy)-1-hexanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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